molecular formula C16H16N6 B14364785 1,1'-(Butane-1,4-diyl)bis(4-azidobenzene) CAS No. 91707-40-3

1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)

Katalognummer: B14364785
CAS-Nummer: 91707-40-3
Molekulargewicht: 292.34 g/mol
InChI-Schlüssel: BJOFSMYAXCKIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-azidophenyl)butane is an organic compound that features two azide groups attached to a butane backbone through phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-azidophenyl)butane typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by azide groups.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(4-azidophenyl)butane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide groups.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-azidophenyl)butane can undergo various chemical reactions, including:

    Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide groups can participate in substitution reactions, forming new compounds by replacing the azide groups with other functional groups.

    Cycloaddition: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Various nucleophiles can be used depending on the desired product.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Reduction: 1,4-Bis(4-aminophenyl)butane.

    Cycloaddition: 1,4-Bis(4-(1,2,3-triazolyl)phenyl)butane.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-azidophenyl)butane has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and other materials with unique properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Bioconjugation: The azide groups can be used in click chemistry to attach biomolecules to various surfaces or other molecules.

    Medicinal Chemistry:

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-azidophenyl)butane primarily involves the reactivity of the azide groups. These groups can participate in various chemical reactions, such as reduction and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: An organophosphorus compound used in coordination chemistry.

    1,4-Bis(4-phenoxyphenyl)butane: A compound with phenoxy groups instead of azide groups.

Uniqueness

1,4-Bis(4-azidophenyl)butane is unique due to the presence of azide groups, which confer distinct reactivity and potential for various applications, particularly in click chemistry and materials science. The azide groups make it a versatile compound for forming new bonds and creating complex structures.

Eigenschaften

CAS-Nummer

91707-40-3

Molekularformel

C16H16N6

Molekulargewicht

292.34 g/mol

IUPAC-Name

1-azido-4-[4-(4-azidophenyl)butyl]benzene

InChI

InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2

InChI-Schlüssel

BJOFSMYAXCKIBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.